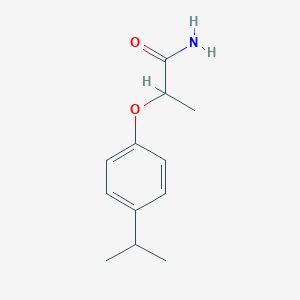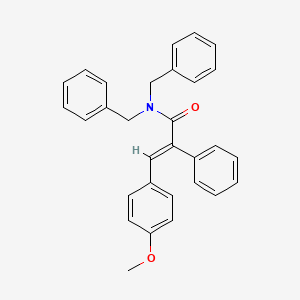
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Xanomeline, and it belongs to the class of muscarinic acetylcholine receptor agonists. The main focus of
Mécanisme D'action
The mechanism of action of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the activation of muscarinic acetylcholine receptors. This activation leads to an increase in the levels of intracellular second messengers such as cyclic AMP and inositol triphosphate, which in turn leads to the modulation of various physiological processes. The activation of muscarinic acetylcholine receptors by 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have a positive effect on cognitive function and memory, as well as on other physiological processes such as cardiovascular function, gastrointestinal function, and respiratory function. However, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has also been found to have some negative effects, such as the potential to cause gastrointestinal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments is its high affinity for muscarinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential to cause gastrointestinal side effects, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine. One potential direction is the further development of this compound as a treatment for cognitive disorders such as Alzheimer's disease. Another potential direction is the study of the role of muscarinic acetylcholine receptors in other physiological processes, such as immune function and inflammation. Additionally, the development of new and more selective muscarinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for a wide range of diseases and conditions.
Méthodes De Synthèse
The synthesis of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9H-xanthene-9-carboxylic acid with piperidine and trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with methyl iodide to produce the final product. This synthesis method has been widely used in the production of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine for scientific research purposes.
Applications De Recherche Scientifique
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes, including cognitive function, memory, and attention. As a result, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-7-6-12-21(13-14)20(22)19-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADROSYKFUXOYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)


![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)
![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)
![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)